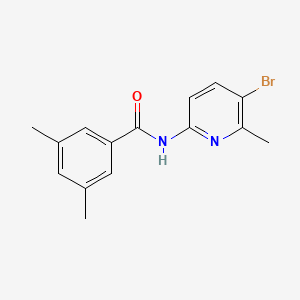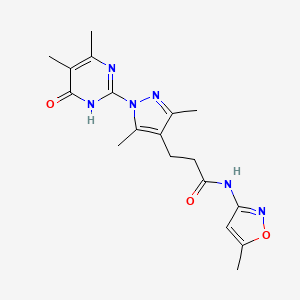
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The pyrrolidine-2-one scaffold, a key structural feature of this compound, is recurrent in antitumor agents . This suggests that the compound may interact with its targets to induce changes that inhibit tumor growth. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have diverse biological activities, suggesting that they may induce a variety of molecular and cellular effects .
Action Environment
Steric factors and the spatial orientation of substituents on the pyrrolidine ring can influence the biological activity of compounds with a similar pyrrolidine-2-one scaffold .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide is its high selectivity for glutamate transporters. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide. One area of research is the potential therapeutic applications of this compound in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more potent and selective glutamate transporter blockers, which could have even greater therapeutic potential. Additionally, researchers are exploring the use of this compound as a tool for studying the role of glutamate transporters in various neurological disorders.
Synthesemethoden
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxyphenylacetic acid with 2-oxopyrrolidine to form the corresponding amide. This amide is then reacted with 2-(trifluoromethyl)benzoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. This compound has been shown to have a high affinity for glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. By blocking these transporters, this compound can increase the levels of glutamate in the brain, which can have a positive effect on the symptoms of various neurological disorders.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-9-8-12(11-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWFHURSDYDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)


![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)


![(5-Phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2944431.png)
![3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2944432.png)
![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)



![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)